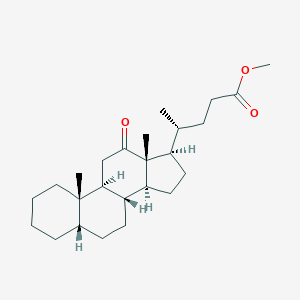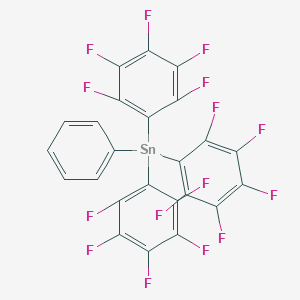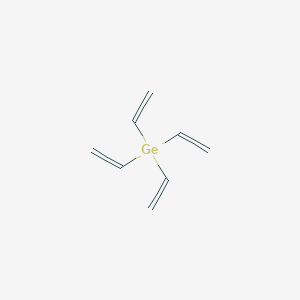
Tetraethenylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethenylgermane is typically synthesized through the reaction of germanium tetrachloride with vinylmagnesium chloride. The reaction is carried out in tetrahydrofuran (THF) as a solvent. The process involves the following steps:
- Preparation of vinylmagnesium chloride by bubbling vinyl chloride through a suspension of magnesium powder in THF.
- Reaction of the freshly prepared vinylmagnesium chloride solution with germanium tetrachloride in THF, yielding a mixture of vinylchlorogermanes.
- Further treatment of this mixture with additional vinylmagnesium chloride to obtain tetravinylgermane .
Industrial Production Methods: The industrial production of tetravinylgermane follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the production of tetravinylgermane suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Tetraethenylgermane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Substitution: The vinyl groups in tetravinylgermane can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens and organolithium compounds are used for substitution reactions.
Addition: Halogens like bromine and chlorine are used in addition reactions.
Major Products Formed:
Oxidation: Germanium dioxide.
Substitution: Various substituted germanium compounds.
Addition: Tetrabromo- and tetrachlorogermane.
Aplicaciones Científicas De Investigación
Tetraethenylgermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of tetravinylgermane and its derivatives.
Mecanismo De Acción
The mechanism of action of tetravinylgermane involves its interaction with various molecular targets and pathways. The vinyl groups attached to the germanium atom can participate in chemical reactions, leading to the formation of new compounds. These reactions can affect biological systems by interacting with proteins, enzymes, and other biomolecules. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Hexavinyldigermane: Contains six vinyl groups attached to two germanium atoms.
Octavinyltrigermane: Contains eight vinyl groups attached to three germanium atoms.
Comparison: Tetraethenylgermane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to hexavinyldigermane and octavinyltrigermane, tetravinylgermane has a simpler structure, making it easier to study and manipulate in chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1185-61-1 |
|---|---|
Fórmula molecular |
C8H12Ge |
Peso molecular |
180.81 g/mol |
Nombre IUPAC |
tetrakis(ethenyl)germane |
InChI |
InChI=1S/C8H12Ge/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
Clave InChI |
BBPYPXKLPMGHGP-UHFFFAOYSA-N |
SMILES |
C=C[Ge](C=C)(C=C)C=C |
SMILES canónico |
C=C[Ge](C=C)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


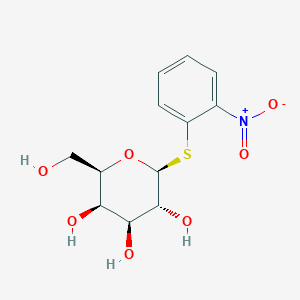
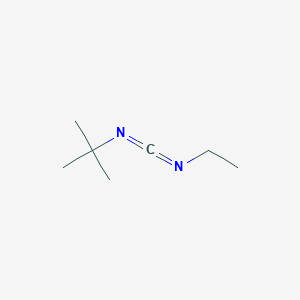
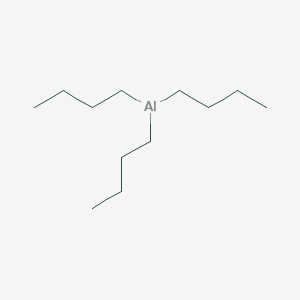
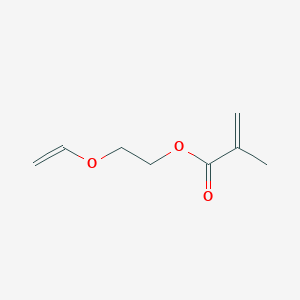
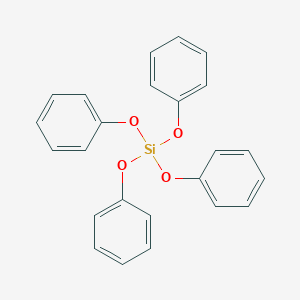
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
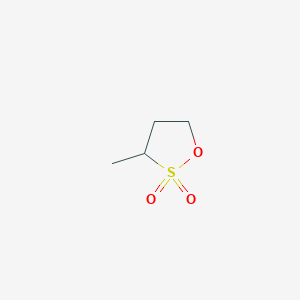
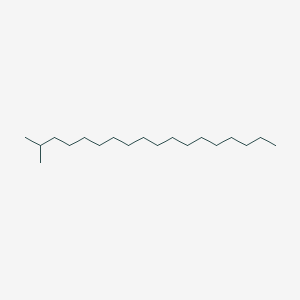
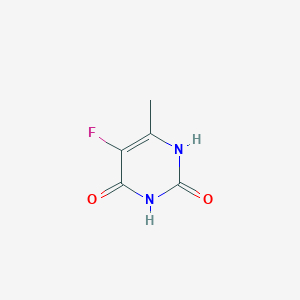
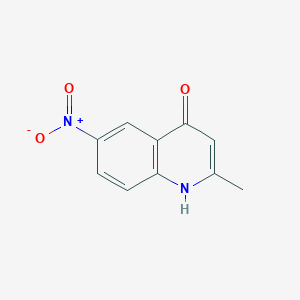
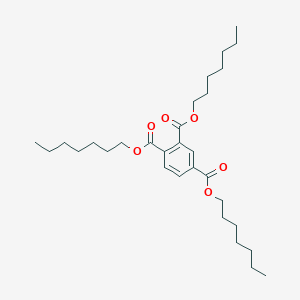
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
